molecular formula C12H16BrNO2 B1445554 tert-butyl N-(3-bromo-5-methylphenyl)carbamate CAS No. 1405128-28-0

tert-butyl N-(3-bromo-5-methylphenyl)carbamate

Cat. No. B1445554
M. Wt: 286.16 g/mol
InChI Key: FMTYAIDRMKZFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-(3-bromo-5-methylphenyl)carbamate” is a synthetic compound with the CAS Number: 1405128-28-0 . It has a molecular weight of 286.17 . The IUPAC name for this compound is tert-butyl (3-bromo-5-methylphenyl)carbamate . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “tert-butyl N-(3-bromo-5-methylphenyl)carbamate” is 1S/C12H16BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the search results.

Scientific Research Applications

1. Polyurethane Microcellular Elastomers

  • Application Summary : Polyurethane microcellular elastomers (PUMEs) are used as packaging materials with cushioning performance to prevent the internal contents from being damaged by the impact and vibration of external forces .
  • Methods of Application : PUMEs with different densities were investigated by scanning electron microscopy, dynamic mechanical analysis, and dynamic compression tests .
  • Results : PUMEs exhibited significant impact resistance and the maximum peak stress attenuation ratio reached 73.33%. The protective equipment was made by PUME with the optimal density of 600 kg/m³, and then the acceleration sensing device installed with the same protective equipment fell from a height of 3, 5, and 10 m to evaluate the energy-absorbing property and reusability of PUMEs. The results showed that PUMEs equipment reduced the peak acceleration of the device by 93.84%, with a maximum deviation of 9% between actual test and simulation, and shortened the impact time of first landing by 57.39% .

2. Biodegradable Plastics

  • Application Summary : Researchers are looking for ways to make ubiquitous plastics like polystyrene biodegradable .
  • Methods of Application : An international team decoded a bacterial enzyme that plays a key role in styrene degradation .
  • Results : Understanding the function of this specific bacterial enzyme has paved the way for the biotechnological degradation of styrene .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively . Various precautionary measures are recommended when handling the compound .

properties

IUPAC Name

tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-8-5-9(13)7-10(6-8)14-11(15)16-12(2,3)4/h5-7H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTYAIDRMKZFDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Br)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501161729
Record name Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-(3-bromo-5-methylphenyl)carbamate

CAS RN

1405128-28-0
Record name Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405128-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-(3-bromo-5-methylphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501161729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl N-(3-bromo-5-methylphenyl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl N-(3-bromo-5-methylphenyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.